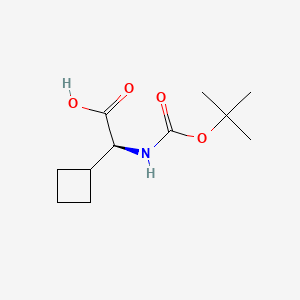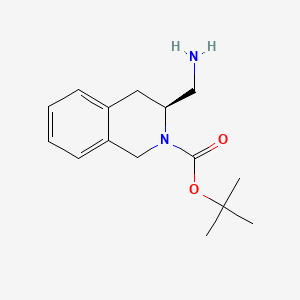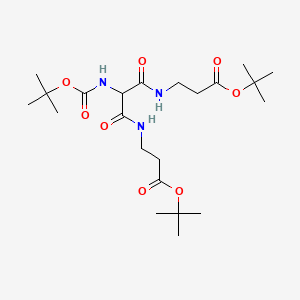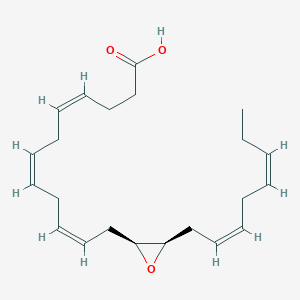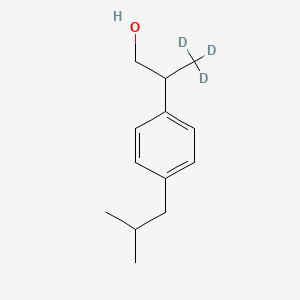![molecular formula C15H22FN3O3 B586826 N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 CAS No. 1795786-87-6](/img/no-structure.png)
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 (hereafter referred to as N-[(2R)-3-FMA-d8) is an acetamide derivative of the amino acid tyrosine, and is used in a variety of scientific research applications. N-[(2R)-3-FMA-d8 is a stable isotope of the parent compound N-[(2R)-3-FMA] and is labeled with deuterium (d8) at the 2-hydroxypropyl group. It is a useful tool for studying the structure and function of proteins, enzymes, and other macromolecules in a variety of biochemical and physiological systems.
科学研究应用
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is a useful tool for studying the structure and function of proteins, enzymes, and other macromolecules in a variety of biochemical and physiological systems. It has been used as a ligand in affinity chromatography, as a probe for studying enzyme-substrate interactions, and as a fluorescent probe for studying protein-protein interactions. It has also been used as an inhibitor of enzymes such as proteases and kinases, and as a substrate for enzymes such as phosphatases and glycosyltransferases.
作用机制
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] acts as a ligand in affinity chromatography, binding to the target molecule and allowing it to be separated from other molecules in the sample. As a fluorescent probe, it can be used to study protein-protein interactions by binding to the target molecule and emitting light when excited by an external light source. As an inhibitor, it can bind to the active site of an enzyme and block its activity. As a substrate, it can be used to study the activity of enzymes such as phosphatases and glycosyltransferases.
Biochemical and Physiological Effects
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is a relatively small molecule that is not known to have any significant effects on biochemical or physiological processes. It does not appear to be toxic or have any other adverse effects when used in laboratory experiments.
实验室实验的优点和局限性
The main advantage of using N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] in laboratory experiments is its stability. It is a stable isotope of the parent compound N-[(2R)-3-FMA] and is not prone to degradation or other changes over time. It is also relatively inexpensive and easy to obtain. One limitation of using N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is that it is not as effective as some other ligands or substrates in certain applications, such as affinity chromatography or enzyme inhibition.
未来方向
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] has a wide range of potential applications in scientific research. Future research could focus on developing new methods for synthesizing the compound, improving its efficiency as a ligand or substrate for affinity chromatography or enzyme inhibition, and exploring its potential application in other areas such as drug development and cancer research. Additionally, further research could be conducted to determine the effects of N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] on biochemical and physiological processes.
合成方法
N-[(2R)-3-FMA-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8] is synthesized by reacting 2-hydroxypropyl-N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 acetamide with 3-fluoro-4-(4-morpholinyl)phenyl amine in aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and proceeds at room temperature. The reaction is complete in about 24 hours and the product is purified by recrystallization from ethyl acetate.
属性
| { "Design of the Synthesis Pathway": "The synthesis of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-morpholinecarboxylic acid", "3-fluoro-4-nitroaniline", "N,N-dimethylformamide (DMF)", "thionyl chloride (SOCl2)", "triethylamine (TEA)", "2-hydroxypropylamine", "acetic anhydride-d6", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)", "ethyl acetate", "methanol-d4" ], "Reaction": [ "Step 1: Preparation of 3-fluoro-4-(4-morpholinyl)aniline\n- React 4-morpholinecarboxylic acid with thionyl chloride in the presence of TEA to obtain 4-chloromorpholine.\n- React 4-chloromorpholine with 3-fluoro-4-nitroaniline in DMF to obtain 3-fluoro-4-(4-morpholinyl)aniline.\n\nStep 2: Preparation of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8\n- React 2-hydroxypropylamine with acetic anhydride-d6 to obtain N-(2-hydroxypropyl)acetamide-d6.\n- React N-(2-hydroxypropyl)acetamide-d6 with 3-fluoro-4-(4-morpholinyl)aniline in DMF to obtain N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d6.\n- React N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d6 with NaHCO3 and CD3OD to obtain N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8." ] } | |
CAS 编号 |
1795786-87-6 |
产品名称 |
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8 |
分子式 |
C15H22FN3O3 |
分子量 |
319.406 |
IUPAC 名称 |
N-[(2R)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]-2-hydroxypropyl]acetamide |
InChI |
InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)/t13-/m0/s1/i4D2,5D2,6D2,7D2 |
InChI 键 |
VKPSVASMDWRRJS-LSSZDJLLSA-N |
SMILES |
CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)

![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)
